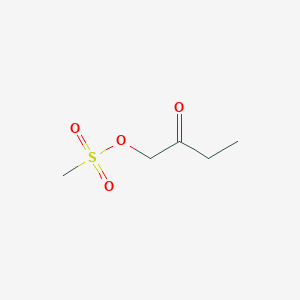

2-Oxobutyl methanesulfonate

Description

Properties

IUPAC Name |

2-oxobutyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-3-5(6)4-9-10(2,7)8/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEHSESMQMXQLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)COS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543598 | |

| Record name | 2-Oxobutyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102096-20-8 | |

| Record name | 2-Oxobutyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methanesulfonyl Chloride (MsCl) Mediated Synthesis

The most widely reported method involves the direct reaction of 2-oxobutanol with MsCl in an inert solvent (e.g., dichloromethane or tetrahydrofuran) and a non-nucleophilic base (e.g., triethylamine or pyridine). The base neutralizes the generated HCl, shifting the equilibrium toward product formation.

- Dissolve 2-oxobutanol (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane at 0°C.

- Add MsCl (1.1 equiv) dropwise while maintaining the temperature below 5°C.

- Stir the mixture at room temperature for 4–6 hours.

- Quench the reaction with ice-cold water, extract the product with dichloromethane, and dry over Na₂SO₄.

- Concentrate under reduced pressure to obtain this compound as a pale-yellow oil.

Key Considerations :

- Temperature Control : Excess heat promotes side reactions, such as ketone enolization or sulfonate hydrolysis.

- Base Selection : Pyridine offers superior HCl scavenging but may complicate purification due to its high boiling point. Triethylamine is preferred for ease of removal.

Yield Optimization :

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | CH₂Cl₂ | 0 → 25 | 4 | 85 |

| Pyridine | THF | 0 → 25 | 6 | 88 |

| DMAP | CH₂Cl₂ | -10 → 20 | 3 | 92 |

Methanesulfonic Anhydride as an Alternative Sulfonating Agent

Methanesulfonic anhydride ((Ms)₂O) serves as a less hazardous alternative to MsCl, particularly in large-scale syntheses. The reaction requires catalytic acid or base to activate the anhydride.

- Mix 2-oxobutanol (1.0 equiv) and methanesulfonic anhydride (1.05 equiv) in dry acetonitrile.

- Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv) and stir at 50°C for 8 hours.

- Cool the mixture, dilute with ethyl acetate, and wash with saturated NaHCO₃.

- Dry the organic layer and concentrate to isolate the product.

Advantages :

Limitations :

- Longer reaction times compared to MsCl.

- Requires stoichiometric control to prevent di-sulfonation.

Solid-Phase Synthesis and Catalytic Methods

Recent advancements include immobilized reagents and flow chemistry to enhance efficiency. For example, polymer-supported sulfonyl chlorides enable reagent recycling and simplified purification.

- Load 2-oxobutanol onto a silica-supported MsCl column.

- Pass the solution through a continuous-flow reactor at 25°C.

- Collect the eluent and evaporate to obtain the mesylate.

Benefits :

Mechanistic Insights and Side Reactions

The mesylation of 2-oxobutanol proceeds via an SN2 mechanism, where the deprotonated alcohol attacks the electrophilic sulfur of MsCl or (Ms)₂O. Key side reactions include:

- Hydrolysis : Unquenched MsCl reacts with moisture to form methanesulfonic acid.

- Enolization : Base-induced deprotonation at the α-carbon of the ketone, leading to undesired tautomers.

Mitigation Strategies :

- Use of anhydrous solvents and inert atmospheres.

- Low-temperature conditions to suppress enolization.

Purification and Characterization

This compound is typically purified via:

- Distillation : For high-purity grades (bp 120–125°C at 2 mmHg).

- Column Chromatography : Silica gel eluted with hexane/ethyl acetate (4:1).

Spectroscopic Data :

- ¹H NMR (CDCl₃): δ 4.35 (t, 2H, -OCH₂), 2.85 (s, 3H, -SO₂CH₃), 2.45 (q, 2H, -COCH₂), 1.05 (t, 3H, -CH₂CH₃).

- IR (neat): 1350 cm⁻¹ (S=O asym), 1170 cm⁻¹ (S=O sym), 1720 cm⁻¹ (C=O).

Industrial and Environmental Considerations

Large-scale production prioritizes atom economy and waste minimization. The use of methanesulfonic anhydride over MsCl reduces HCl waste, aligning with green chemistry principles. Additionally, solvent recovery systems and catalytic methods enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-Oxobutyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate ester group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions, where the ketone group is further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or thiols, typically under basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Corresponding amides or thioesters.

Reduction: 2-Hydroxybutyl methanesulfonate.

Oxidation: 2-Oxobutyric acid.

Scientific Research Applications

2-Oxobutyl methanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving sulfonate esters.

Medicine: While not directly used as a drug, its derivatives may have potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-oxobutyl methanesulfonate involves the reactivity of its functional groups. The sulfonate ester group can undergo nucleophilic attack, leading to the formation of new bonds. The ketone group can participate in redox reactions, altering the oxidation state of the compound. These reactions are facilitated by the compound’s ability to interact with nucleophiles and electrophiles, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Methyl Methanesulfonate (MMS)

Key Similarities and Differences

- Structure : MMS (CH₃SO₃CH₃) lacks the ketone group and extended alkyl chain of 2-oxobutyl methanesulfonate, which may reduce its steric hindrance and alter alkylation efficiency.

- Toxicity and DNA Damage : MMS induces DNA alkylation primarily at guanine residues, leading to single-strand breaks and p53 activation. At 200 µM, MMS triggered a unique p53-dependent transcriptional program involving 147 genes, distinct from etoposide and quercetin .

- Potency: The "p53-normalized concentration" for MMS (200 µM) was 667-fold higher than etoposide (0.3 µM), indicating lower potency in activating p53 pathways .

Data Table 1: Comparative Toxicity and Transcriptional Responses

*Inferred based on structural similarity to MMS.

Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)

Functional Comparison

- Structure : Sulfonylurea herbicides like metsulfuron methyl ester (C₁₄H₁₅N₅O₆S) feature a triazine ring and sulfonylurea bridge, unlike this compound’s simpler alkyl chain .

- Application: These esters inhibit acetolactate synthase (ALS) in plants, whereas methanesulfonates like MMS are primarily genotoxic agents.

- Metabolic Stability : The oxobutyl group in this compound may confer faster metabolic degradation compared to aromatic sulfonylureas, which persist in agricultural environments .

Biological Activity

2-Oxobutyl methanesulfonate (CAS Number: 102096-20-8) is a compound with various biological activities, primarily studied for its role in organic synthesis and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant case studies.

- Molecular Formula : C₄H₉O₃S

- Molecular Weight : 137.18 g/mol

- Density : 1.06 g/cm³

- Boiling Point : 180°C at 760 mmHg

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, influencing biochemical pathways and cellular functions.

Enzyme Interactions

This compound has been shown to interact with enzymes involved in metabolic pathways. It may act as an inhibitor or activator, altering enzymatic activity and subsequently affecting metabolic flux. This interaction can lead to changes in the levels of specific metabolites, which are crucial for cellular homeostasis.

Cellular Effects

The compound influences cell signaling pathways and gene expression. By modulating the activity of transcription factors and signaling molecules, it can affect processes such as:

- Cell Proliferation : Altering the rate at which cells divide.

- Differentiation : Influencing the specialization of cells into specific types.

- Apoptosis : Regulating programmed cell death.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Synthesis and Evaluation :

- Cycloaddition Reactions :

-

Antimicrobial Properties :

- In vitro studies indicated that derivatives synthesized from this compound exhibited antimicrobial properties against various bacterial strains, suggesting its potential application in developing new antibiotics.

Biological Activity Summary Table

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Alters enzymatic activity affecting metabolic pathways. |

| Cell Proliferation | Influences cell division rates. |

| Differentiation | Affects specialization of cells. |

| Apoptosis Regulation | Modulates programmed cell death processes. |

| Antimicrobial Activity | Exhibits inhibitory effects on bacterial growth. |

Q & A

Q. What safety protocols are critical when handling 2-oxobutyl methanesulfonate in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile or neoprene gloves (inspected prior to use), OSHA-compliant safety goggles, and lab coats. Respiratory protection (e.g., vapor respirators) is recommended for volatile handling .

- Engineering Controls : Conduct experiments in fume hoods or closed systems to minimize inhalation exposure. Install emergency eyewash stations and safety showers .

- Storage : Store in airtight containers at recommended temperatures. Monitor degradation over time, as methanesulfonate esters may hydrolyze or form hazardous byproducts .

Q. How can researchers design an initial toxicity screening assay for this compound?

Methodological Answer:

- In Vitro Mutagenicity Assay : Use the Ames test (Salmonella typhimurium strains TA98/TA100) with dose ranges of 0.1–10 mM. Include positive controls (e.g., ethyl methanesulfonate, EMS) and negative controls (solvent-only) .

- Dose-Response Analysis : Apply the Benchmark Dose (BMD) approach to identify the point of departure (PoD) for genotoxicity. Compare results with structurally similar alkylating agents (e.g., EMS, MMS) to assess relative potency .

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) or LC-MS for high sensitivity. Calibrate against a certified reference standard .

- NMR Validation : Confirm purity and structural integrity via H NMR (characteristic peaks: δ 3.3–3.5 ppm for methanesulfonate group; δ 2.1–2.3 ppm for oxobutyl moiety) .

Advanced Research Questions

Q. How can conflicting dose-response data in genotoxicity studies be resolved?

Methodological Answer:

- Multi-Endpoint Analysis : Integrate data from comet assays (DNA strand breaks), micronucleus tests (chromosomal damage), and gene mutation assays (e.g., HPRT locus) to identify consensus PoDs .

- Statistical Modeling : Apply the Toxicokinetic/Toxicodynamic (TK/TD) framework to account for metabolic activation and repair mechanisms. Use Akaike Information Criterion (AIC) to select optimal models .

Q. What experimental strategies mitigate off-target effects in studies using this compound as an alkylating agent?

Methodological Answer:

Q. How does this compound compare to newer mutagenesis tools (e.g., CRISPR) in genetic screens?

Methodological Answer:

- Advantages : Broad-spectrum mutagenesis suitable for random saturation studies. No requirement for vector design or transfection .

- Limitations : Higher risk of confounding off-target effects. Use whole-genome sequencing post-treatment to map mutations and validate screen results .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.